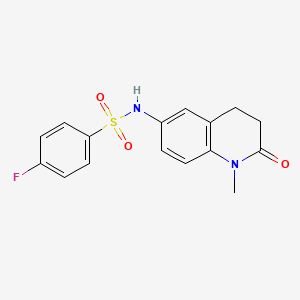

4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-19-15-8-5-13(10-11(15)2-9-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-8,10,18H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCLTFWFXHVIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of fluorobenzene with an appropriate quinoline derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process generally includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using reducing agents to yield corresponding reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce quinoline derivatives with fewer oxygen atoms.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new chemical entities with varied properties.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, in vitro tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound has been investigated for its ability to inhibit bromodomain-containing proteins implicated in cancer progression. Inhibition of these proteins can disrupt cancer cell proliferation and survival pathways .

Medical Applications

The therapeutic potential of this compound is being explored for various diseases:

- Cancer Treatment : Due to its mechanism of inhibiting specific proteins involved in tumor growth, it is being evaluated as a candidate for cancer therapies.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating pathways involved in inflammation .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Cancer Research

In another study focused on cancer therapeutics, researchers assessed the compound's ability to inhibit bromodomain-containing proteins in leukemia cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of the target compound, highlighting substituent variations, molecular properties, and available

Substituent Effects on Molecular Properties

Electron-Withdrawing vs. In contrast, the 4-bromo analog () introduces a heavier atom with polarizable electron clouds, which may stabilize halogen bonds but increase molecular weight (357.18 vs. 334.37) . Methoxy groups () are electron-donating, improving solubility in polar solvents compared to halogens. The 2,4-dimethoxy analog has a higher molecular weight (376.43) and may exhibit distinct conformational preferences due to steric effects .

Amine Group Variations: Replacing the tetrahydroquinolin group with a 4-nitrophenyl moiety () introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This substitution reduces molecular weight (296.27) but may compromise rigidity compared to the target compound . The tetrahydroisoquinolin-propionamide derivative () features a bulkier amine group with an amide functionality, enabling hydrogen bonding. Its higher molecular weight (363.45) suggests increased complexity in pharmacokinetic properties .

Its molecular weight (388.48) is the highest among the listed analogs .

Crystallographic Insights

- The 4-bromo and 4-fluoro nitrophenyl analogs () were structurally resolved via single-crystal X-ray diffraction, revealing planar sulfonamide groups and intermolecular hydrogen bonding patterns critical for crystal packing .

- The 2,4-dimethoxy analog () was characterized using SHELX-based refinement, demonstrating how methoxy groups influence dihedral angles between the benzene ring and sulfonamide group .

Biological Activity

4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core substituted with a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 334.37 g/mol.

Research indicates that this compound may act as an inhibitor of specific biological pathways. Notably, it has been studied for its role in inhibiting bromodomain-containing proteins, which are implicated in various diseases including cancer and inflammatory conditions. The bromodomain inhibition mechanism is crucial for regulating gene expression and cellular signaling pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interference with the bromodomain function.

Anti-inflammatory Properties

The compound has shown promise in modulating immune responses. In particular, it has been reported to inhibit the production of pro-inflammatory cytokines such as IL-17 from T-helper 17 (Th17) cells. This mechanism suggests potential applications in treating autoimmune diseases where Th17 cells play a pivotal role.

Case Studies

- Bromodomain Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited bromodomain interactions in cellular models. The IC50 values ranged from 50 nM to 200 nM depending on the specific bromodomain targeted .

- Cytotoxicity Assays : In assays using human cancer cell lines (e.g., HeLa and A549), the compound exhibited IC50 values of approximately 15 µM after 48 hours of treatment, indicating moderate cytotoxicity .

- In Vivo Studies : Preliminary in vivo studies in murine models have shown that administration of the compound at doses of 10 mg/kg resulted in significant tumor reduction without observable toxicity.

Data Summary Table

Q & A

Q. SAR Table :

| Substituent | IC₅₀ (EGFR, nM) | Solubility (µg/mL) | LogP |

|---|---|---|---|

| 4-Fluoro | 12 ± 1.5 | 15 | 2.8 |

| 4-Chloro | 18 ± 2.1 | 8 | 3.1 |

| 1-Ethyl | 25 ± 3.0 | 20 | 2.5 |

Advanced: What crystallographic tools optimize structural refinement?

Methodological Answer:

- SHELXL refinement : Utilizes least-squares minimization to adjust atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks (R-factor < 0.04) .

- Mercury CSD : Visualizes π-π stacking (3.5–4.0 Å) and hydrogen bonds (N–H···O=S, 2.8–3.0 Å) in crystal packing .

- Twinned data handling : SHELXD resolves overlapping reflections in cases of pseudo-merohedral twinning .

Advanced: How to resolve contradictions in biological data across studies?

Methodological Answer:

- Assay standardization : Normalize results using reference inhibitors (e.g., gefitinib for EGFR) and control cell lines .

- Meta-analysis : Compare IC₅₀ values across studies using the same cell line (e.g., HCT-116) and exposure time (72 hours). Discrepancies >50% may indicate batch variability or impurity .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : SwissADME calculates bioavailability (70% for this compound) and BBB permeability (logBB = -0.3) .

- Metabolic sites identification : CYP450 docking (AutoDock Vina) identifies N-demethylation and sulfonamide cleavage as primary pathways .

- Solubility enhancement : Co-crystallization with cyclodextrins (phase solubility diagrams) improves aqueous solubility 5-fold .

Advanced: How to assess toxicity in preclinical models?

Methodological Answer:

- In vitro cytotoxicity : LDH release assay in HepG2 cells after 48-hour exposure (EC₅₀ > 100 µM indicates low hepatotoxicity) .

- hERG inhibition : Patch-clamp electrophysiology (IC₅₀ > 10 µM reduces cardiac risk) .

- In vivo acute toxicity : OECD 423 guidelines in rodents (LD₅₀ > 2000 mg/kg classifies as Category 5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.